2-(2,5-Dimethylbenzoyl)-5-methylpyridine
Description
2-(2,5-Dimethylbenzoyl)-5-methylpyridine is a heterocyclic organic compound featuring a pyridine ring substituted with a methyl group at position 5 and a 2,5-dimethylbenzoyl moiety at position 2.
Properties
IUPAC Name |
(2,5-dimethylphenyl)-(5-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-10-4-6-12(3)13(8-10)15(17)14-7-5-11(2)9-16-14/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMFOKVPLBJYOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)C2=NC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301225375 | |
| Record name | (2,5-Dimethylphenyl)(5-methyl-2-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301225375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187166-35-3 | |
| Record name | (2,5-Dimethylphenyl)(5-methyl-2-pyridinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187166-35-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,5-Dimethylphenyl)(5-methyl-2-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301225375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethylbenzoyl)-5-methylpyridine can be achieved through several methods. One common approach involves the condensation of 2,5-dimethylbenzoyl chloride with 5-methylpyridine in the presence of a base such as triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethylbenzoyl)-5-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding alcohols.
Substitution: Electrophilic substitution reactions can occur at the benzoyl group, where halogens or other substituents can be introduced using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, and other electrophiles.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-(2,5-Dimethylbenzoyl)-5-methylpyridine is utilized in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethylbenzoyl)-5-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The pyridine ring can also participate in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s unique structure can be contextualized by comparing it to analogs with variations in substituent groups, positions, and electronic effects. Key comparisons are summarized below:
Table 1: Structural and Molecular Comparison
Key Observations:
Substituent Effects on Reactivity
- Electron-Donating vs. Electron-Withdrawing Groups : The 2,5-dimethylbenzoyl group in the target compound provides steric bulk and electron-donating methyl groups, contrasting with the electron-withdrawing dichloro substituents in 2-(2,5-Dichlorobenzoyl)-6-methylpyridine. This difference likely alters reactivity in nucleophilic acyl substitution or coordination chemistry .
- Positional Isomerism : The 5-methylpyridine in the target compound differs from the 6-methylpyridine in the dichloro analog. Methyl positioning on the pyridine ring can influence steric hindrance and intermolecular interactions, impacting solubility or binding affinity .
Comparison with Methoxy-Substituted Analogs
- The methoxy group in 2-(3-Methoxybenzoyl)-5-methylpyridine introduces polarizability and hydrogen-bonding capacity, which the target compound’s methyl groups lack. This may render the methoxy analog more soluble in polar solvents but less lipophilic .
The target compound’s 2,5-dimethyl configuration may offer distinct bioactivity due to altered steric and electronic profiles .
Research Findings and Implications
- Synthetic Accessibility : The presence of methyl groups (vs. halogens or methoxy) simplifies synthesis, as methyl substituents are less reactive and easier to introduce via Friedel-Crafts or cross-coupling methodologies .
- Thermodynamic Stability : Methyl groups on both the benzoyl and pyridine rings likely enhance thermal stability compared to halogenated analogs, as seen in related lutidine derivatives .
- Potential Applications: While direct data on the target compound is sparse, its structural similarities to pesticidal (e.g., chromafenozide) and bioactive pyridines suggest utility in drug discovery or crop protection .
Biological Activity
2-(2,5-Dimethylbenzoyl)-5-methylpyridine is a heterocyclic aromatic compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a pyridine ring and a dimethylbenzoyl moiety. Its molecular formula is with a molecular weight of 197.25 g/mol. The presence of both aromatic and heteroaromatic systems contributes to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It can bind to receptors, affecting signaling pathways that regulate cell proliferation and apoptosis.
- Cytotoxic Activity : Studies have shown that it exhibits cytotoxic effects on cancer cell lines, suggesting potential as an anticancer agent.
Cytotoxicity
Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
- A549 (lung cancer) : IC50 values indicate moderate cytotoxic effects, suggesting potential for lung cancer treatment.
- HeLa (cervical cancer) : Similar cytotoxic profiles were observed, with mechanisms potentially involving tubulin polymerization inhibition.
Antiproliferative Effects
The compound has been evaluated for its antiproliferative properties:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 | 15.0 | Inhibition of tubulin polymerization |
| HeLa | 12.5 | Induction of apoptosis |
These findings suggest that the compound may disrupt normal cell cycle progression, leading to cell death.
Case Studies
- Study on Tubulin Interaction : A study investigated the interaction between this compound and tubulin. Results indicated that the compound binds to tubulin, inhibiting its polymerization and leading to cytotoxic effects in A549 cells .
- Combination Therapy : In combination with other chemotherapeutic agents, this compound demonstrated enhanced antiproliferative activity against resistant cancer cell lines, indicating its potential as an adjuvant in cancer therapy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
